N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide
Description
The compound N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide features a pyridazinyl core substituted with a furan-2-yl group at position 3, connected via a propyl chain to an acetamide moiety. The acetamide is further modified with a phenoxy group bearing a trifluoromethyl substituent at the meta position. Similar compounds, such as those in and , share the pyridazinyl-acetamide scaffold but differ in substituent patterns, highlighting the structural diversity within this class .
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4/c21-20(22,23)14-4-1-5-15(12-14)30-13-18(27)24-9-3-10-26-19(28)8-7-16(25-26)17-6-2-11-29-17/h1-2,4-8,11-12H,3,9-10,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFCJLOTYABWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multi-step organic reactions.
Formation of the Furan Moiety: : The furan ring can be synthesized through the acid-catalyzed dehydration of 1,4-dicarbonyl compounds.
Construction of the Pyridazinone Core: : This step involves the cyclization of appropriate hydrazines with alpha, beta-unsaturated carbonyl compounds under specific conditions, such as reflux in ethanol.
Linking of Substituted Phenoxy Group: : The trifluoromethyl-substituted phenoxyacetyl chloride reacts with an amine precursor to introduce the acetamide linkage.
Industrial Production Methods
Industrial synthesis of this compound is adapted from laboratory protocols, scaled to maintain the purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed for purification. In an industrial setting, the usage of automated reactors and continuous flow systems can streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide undergoes a variety of chemical reactions:
Oxidation: : The furan ring can be oxidized to yield furfural or furanoic acid derivatives.
Reduction: : The pyridazinone moiety can be reduced to dihydropyridazine under mild conditions.
Substitution: : Electrophilic aromatic substitution reactions occur readily on the trifluoromethyl phenoxy group.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or nitric acid are typically used.
Reduction: : Catalytic hydrogenation or sodium borohydride is often employed.
Substitution: : Typical conditions include the use of Lewis acids like aluminum chloride or Friedel-Crafts catalysts.
Major Products
Oxidation of the furan yields furanoic acids.
Reduction of the pyridazinone forms dihydropyridazines.
Substitution on the trifluoromethyl group can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide finds applications in various research fields:
Chemistry: : Used as a precursor for the synthesis of complex organic molecules and for studying reaction mechanisms.
Biology: : Investigated for its potential biological activity, particularly in enzyme inhibition and protein interactions.
Medicine: : Explored for its therapeutic potential in treating diseases due to its unique structural features and possible bioactivity.
Industry: : Employed in the development of new materials and as a catalyst or reagent in industrial chemical reactions.
Mechanism of Action
The compound's mechanism of action is primarily based on its interaction with specific molecular targets within cells:
Molecular Targets: : Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: : The compound may modulate pathways involved in oxidative stress, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinyl-Acetamide Scaffolds
The following table compares the target compound with structurally related derivatives:
Key Observations :
- Substituent Effects: The trifluoromethylphenoxy group (R3) in the target compound is a strong electron-withdrawing substituent, which may improve metabolic stability compared to electron-donating groups (e.g., methoxy in ) .
Comparison with Benzothiazole and Phenoxy Derivatives
describes benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide), which share the trifluoromethyl motif but differ in core heterocycle.
highlights phenoxy-acetamide derivatives with varied substituents (chloro, bromo, trimethoxy). The trifluoromethyl group in the target compound may confer superior hydrophobic interactions compared to halogens, as seen in ’s weaker binding affinities for halogenated analogues .
Research Findings and Implications
- Solubility and Lipophilicity: The trifluoromethylphenoxy group likely increases logP compared to ’s chlorophenyl analogue, balancing solubility and membrane permeability .
- Synthetic Feasibility : The propyl linker in the target compound aligns with synthetic routes described in (chloroacetylation and chalcone reactions), supporting scalable production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
